molecular formula C17H20N4O2 B6473892 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine CAS No. 2640969-05-5

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Cat. No.: B6473892
CAS No.: 2640969-05-5
M. Wt: 312.37 g/mol
InChI Key: PRNOKYVGZCXUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a unique organic compound known for its complex structure and diverse applications. This compound has gained attention for its potential uses in various fields, including chemistry, biology, and medicine. Its structure features a pyrazine core with a piperidine and a methyl-substituted pyridine, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine typically involves multi-step organic reactions. Here is a general outline of the preparation method:

  • Step 1

    Synthesis of the pyrazine core by condensation of appropriate precursors.

  • Step 2

    Attachment of the piperidine moiety through a nucleophilic substitution reaction.

  • Step 3

    Introduction of the 3-methylpyridine ring via an etherification reaction.

  • Step 4

    Final coupling to form the desired compound with specific reaction conditions like temperature control, pH adjustments, and the use of catalysts to optimize yield and purity.

Industrial production might scale these steps with enhanced efficiency using automated systems and advanced technologies to ensure consistency and high throughput.

Chemical Reactions Analysis

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine undergoes various chemical reactions such as:

  • Oxidation

  • Reduction

    Reducing agents such as lithium aluminium hydride can be employed to reduce specific parts of the compound, often used to fine-tune its chemical properties.

  • Substitution Reactions

    Nucleophilic and electrophilic substitution reactions may occur, particularly at the pyrazine or pyridine rings, using reagents like halogens or alkylating agents.

  • Coupling Reactions

    The compound can engage in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

The applications of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine in scientific research are vast:

  • Chemistry

    Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology

    Explored for its potential as a molecular probe due to its unique chemical structure and reactive sites.

  • Medicine

    Investigated for therapeutic potentials, including antimicrobial and anti-inflammatory properties.

  • Industry

    Utilized in the development of novel materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is subject to ongoing research. It is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved depend on its application, whether altering biochemical pathways in a therapeutic context or facilitating chemical transformations in industrial processes.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline or 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine, 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine stands out due to its unique substitution pattern. These subtle structural differences confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-10-18-5-2-16(13)23-12-14-3-8-21(9-4-14)17(22)15-11-19-6-7-20-15/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNOKYVGZCXUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.